molecular formula C7H14ClNO B1340443 Cyclopentanecarboximidic acid, methyl ester, hydrochloride CAS No. 109152-86-5

Cyclopentanecarboximidic acid, methyl ester, hydrochloride

Cat. No.: B1340443
CAS No.: 109152-86-5
M. Wt: 163.64 g/mol
InChI Key: BTEYJKYYCFVKSU-UHFFFAOYSA-N
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Description

Cyclopentanecarboximidic acid, methyl ester, hydrochloride is a chemical compound with the molecular formula C7H14ClNO. It is a derivative of cyclopentanecarboxylic acid, where the carboxylic acid group is converted into a carboximidic acid, and the esterification is done with methanol. The hydrochloride salt form enhances its solubility and stability, making it useful in various chemical and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclopentanecarboximidic acid, methyl ester, hydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production methods often involve large-scale esterification processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the synthesis process .

Chemical Reactions Analysis

Types of Reactions

Cyclopentanecarboximidic acid, methyl ester, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Cyclopentanecarboximidic acid, methyl ester, hydrochloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentanecarboximidic acid, methyl ester, hydrochloride involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboximidic acid, which can then interact with enzymes or receptors. The hydrochloride salt form ensures better solubility, facilitating its transport and interaction within biological systems .

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: The parent compound with a carboxylic acid group.

    Cyclopentanemethylamine: A reduced form with an amine group.

    Cyclopentanol: A reduced form with an alcohol group.

Uniqueness

Cyclopentanecarboximidic acid, methyl ester, hydrochloride is unique due to its combined ester and hydrochloride functionalities, which enhance its solubility and reactivity. This makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

IUPAC Name

methyl cyclopentanecarboximidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO.ClH/c1-9-7(8)6-4-2-3-5-6;/h6,8H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTEYJKYYCFVKSU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)C1CCCC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20552692
Record name Methyl cyclopentanecarboximidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109152-86-5
Record name Methyl cyclopentanecarboximidate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20552692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl cyclopentanecarboximidate hydrochloride
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